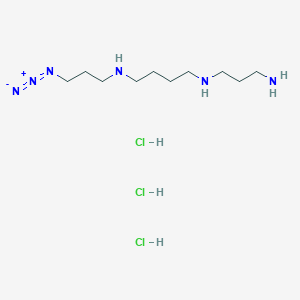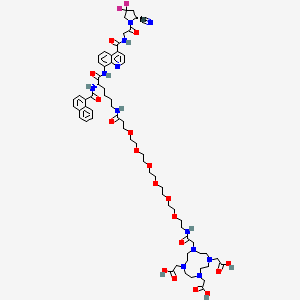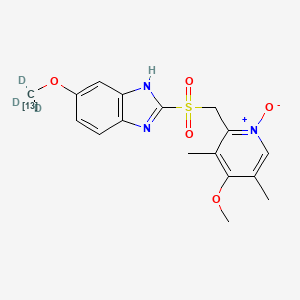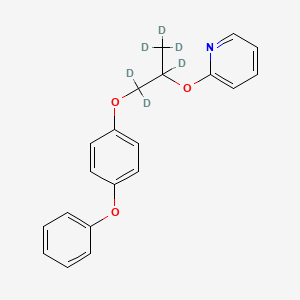
N1-Azido-spermine (trihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Azido-spermine (trihydrochloride) is a chemical compound that features an azide group attached to the spermine molecule. This compound is primarily used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates with specific biomolecules. The azide group in N1-Azido-spermine (trihydrochloride) makes it highly reactive and suitable for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Azido-spermine (trihydrochloride) typically involves the reaction of spermine with sodium azide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization. The reaction conditions often include maintaining a specific temperature and pH to ensure the successful formation of the azide group on the spermine molecule .
Industrial Production Methods: Industrial production of N1-Azido-spermine (trihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: N1-Azido-spermine (trihydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction Reactions: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution Reactions: Various substituted spermine derivatives.
Reduction Reactions: Amine derivatives of spermine.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
N1-Azido-spermine (trihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and tracking of biomolecules in biological systems.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1-Azido-spermine (trihydrochloride) is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules being targeted .
Comparison with Similar Compounds
N1-Azido-spermine (trihydrochloride) can be compared with other azide-containing compounds and spermine derivatives:
Similar Compounds:
Uniqueness: N1-Azido-spermine (trihydrochloride) is unique due to its combination of the azide group and the polyamine structure of spermine. This combination provides high reactivity and versatility in various chemical and biological applications, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C10H27Cl3N6 |
|---|---|
Molecular Weight |
337.7 g/mol |
IUPAC Name |
N-(3-aminopropyl)-N'-(3-azidopropyl)butane-1,4-diamine;trihydrochloride |
InChI |
InChI=1S/C10H24N6.3ClH/c11-5-3-8-13-6-1-2-7-14-9-4-10-15-16-12;;;/h13-14H,1-11H2;3*1H |
InChI Key |
OAAIMCTWMSESMM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNCCCN=[N+]=[N-])CNCCCN.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391982.png)

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391992.png)


![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)
![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)


![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)

![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)

